![molecular formula C12H10N4OS B12916664 1H-Purine, 6-[(2-methoxyphenyl)thio]- CAS No. 646510-04-5](/img/structure/B12916664.png)
1H-Purine, 6-[(2-methoxyphenyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((2-Methoxyphenyl)thio)-1H-purine is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound features a 2-methoxyphenylthio group attached to the 6-position of the purine ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Methoxyphenyl)thio)-1H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 2-methoxyphenylthiol.
Reaction Conditions: The reaction is usually carried out under mild conditions, often involving a base such as potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF).
Procedure: The purine derivative is reacted with 2-methoxyphenylthiol in the presence of the base, leading to the substitution of the hydrogen atom at the 6-position of the purine ring with the 2-methoxyphenylthio group.
Industrial Production Methods
Industrial production of 6-((2-Methoxyphenyl)thio)-1H-purine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of purine derivatives and 2-methoxyphenylthiol.
Optimized Conditions: Optimizing reaction conditions to maximize yield and purity, often involving continuous flow reactors and automated systems.
Purification: Employing large-scale purification techniques such as recrystallization and chromatography to obtain the final product.
化学反応の分析
Types of Reactions
6-((2-Methoxyphenyl)thio)-1H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
6-((2-Methoxyphenyl)thio)-1H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6-((2-Methoxyphenyl)thio)-1H-purine involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Binding: The 2-methoxyphenylthio group enhances binding affinity to target molecules, contributing to its potency.
類似化合物との比較
Similar Compounds
6-Thioguanine: Another purine derivative with a thiol group at the 6-position.
6-Mercaptopurine: A purine derivative with a mercapto group at the 6-position.
2-Methoxyphenylthio derivatives: Compounds with similar structural features but different core structures.
Uniqueness
6-((2-Methoxyphenyl)thio)-1H-purine is unique due to the presence of both the purine core and the 2-methoxyphenylthio group, which imparts distinct chemical and biological properties not observed in other similar compounds.
特性
CAS番号 |
646510-04-5 |
|---|---|
分子式 |
C12H10N4OS |
分子量 |
258.30 g/mol |
IUPAC名 |
6-(2-methoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C12H10N4OS/c1-17-8-4-2-3-5-9(8)18-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16) |
InChIキー |
JDYIDSNYSWGCJO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1SC2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12916593.png)
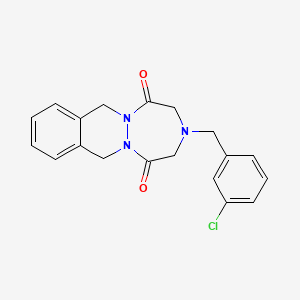
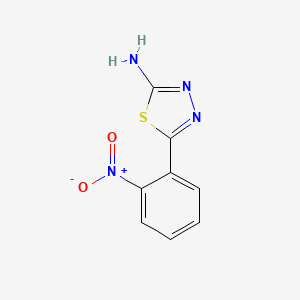
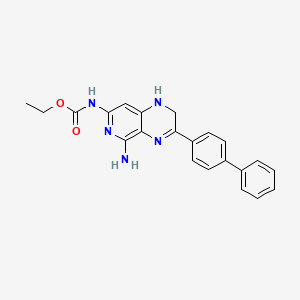
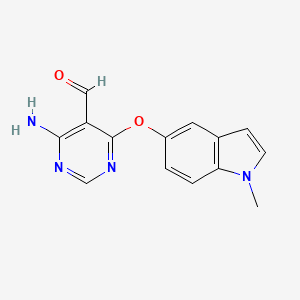

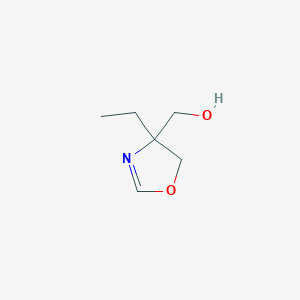
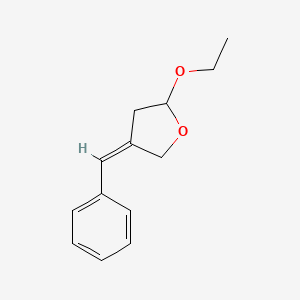
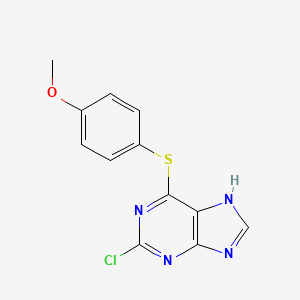
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-](/img/structure/B12916631.png)
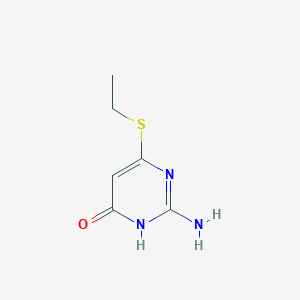
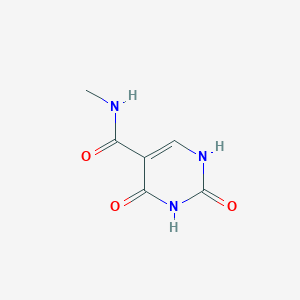
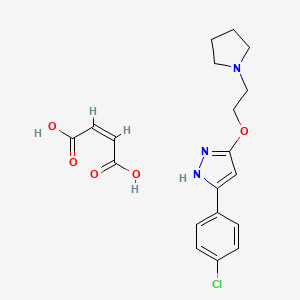
![N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide](/img/structure/B12916669.png)
